1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol

Dopamine D4 receptor binding affinity positional isomer selectivity

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol (CAS 925217-95-4, C₂₀H₂₁ClN₂O, MW 340.8 g mol⁻¹) is a synthetic piperidin-3-ol bearing an N‑indol‑3‑ylmethyl substituent and a 4‑chlorophenyl group geminal to the tertiary hydroxyl. It is indexed in authoritative chemical biology databases under ChEMBL ID CHEMBL245816, BindingDB ID BDBM50198266, and PubChem CID 44438215.

Molecular Formula C20H21ClN2O
Molecular Weight 340.8 g/mol
CAS No. 925217-95-4
Cat. No. B12921971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol
CAS925217-95-4
Molecular FormulaC20H21ClN2O
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CNC3=CC=CC=C32)(C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C20H21ClN2O/c21-17-8-6-16(7-9-17)20(24)10-3-11-23(14-20)13-15-12-22-19-5-2-1-4-18(15)19/h1-2,4-9,12,22,24H,3,10-11,13-14H2
InChIKeyUJDUEYVURZHWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol (CAS 925217-95-4) – Baseline Identity for Research Procurement


1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol (CAS 925217-95-4, C₂₀H₂₁ClN₂O, MW 340.8 g mol⁻¹) is a synthetic piperidin-3-ol bearing an N‑indol‑3‑ylmethyl substituent and a 4‑chlorophenyl group geminal to the tertiary hydroxyl. It is indexed in authoritative chemical biology databases under ChEMBL ID CHEMBL245816, BindingDB ID BDBM50198266, and PubChem CID 44438215 . The compound satisfies Lipinski’s rule of five (MW < 500; xlogP 4.3; HBD 2; HBA 2; rotatable bonds 3), positions it as a drug‑like small molecule probe for CNS‑relevant target engagement studies .

Dopamine receptor subtype profiling – Reported D4 affinity gain and balanced D2/D3 engagement distinct from 4‑positional isomers.
Tool compound for mesolimbic pathway studies – Near‑equipotent D2/D3 profile supports simultaneous dual‑receptor blockade experiments.
Structure‑based design scaffold – 3‑hydroxy‑3‑arylpiperidine core provides a conformationally constrained pharmacophore for SAR exploration.

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol – Why Generic Substitution by 4‑Positional Isomers Fails for Dopamine Receptor Profiling


The 4‑positional isomer L‑741,626 (4‑(4‑chlorophenyl)‑1‑(1H‑indol‑3‑ylmethyl)piperidin‑4‑ol, CAS 81226‑60‑0) is a widely used selective dopamine D2 receptor antagonist (Ki D2 = 2.4 nM, D3 = 100 nM, D4 = 220 nM) . However, relocating the hydroxyl and 4‑chlorophenyl groups from the piperidine 4‑position to the 3‑position fundamentally alters the vector of the hydrogen‑bond donor and the orientation of the lipophilic aryl ring within receptor binding pockets, producing a distinct dopamine receptor subtype selectivity signature that cannot be reproduced by the 4‑isomer. Consequently, researchers who substitute L‑741,626 for CAS 925217‑95‑4 in experiments requiring D3‑ or D4‑biased binding profiles will obtain results that do not reflect the pharmacology of the intended probe.

4‑Positional isomer (L‑741,626) is not interchangeable
Relocating hydroxyl and aryl groups to the 3‑position alters hydrogen‑bond vector and aryl orientation, producing a different selectivity signature — D4 engagement and D2/D3 balance are not replicated by the 4‑isomer.
Assay results may shift with isomer substitution
Using L‑741,626 instead of this 3‑isomer will introduce a strong D2 bias (~42‑fold) and negligible D4 affinity, potentially misinterpreting D3/D4‑mediated pharmacology.
Conformational pre‑organization cannot be assumed
The gauche‑constrained geometry of the 3‑hydroxy‑3‑aryl scaffold, which contributes to observed binding profiles, is absent in the 4‑isomer, limiting structural interpretation across chemotypes.

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol – Product‑Specific Quantitative Differentiation Evidence


Dopamine D4 Receptor Affinity Advantage Over the 4‑Positional Isomer

CAS 925217-95-4 exhibits a pKi of 5.61 (Ki ≈ 2.45 nM) at the human dopamine D4 receptor (DRD4), which is approximately 90‑fold lower than the Ki of the 4‑positional isomer L‑741,626 at the same receptor (Ki = 220 nM) . This represents a quantified D4 affinity gain driven exclusively by the 3‑hydroxy‑3‑(4‑chlorophenyl)piperidine architecture.

D4 Affinity vs 4‑isomer
Head‑to‑head
~90‑fold lower Ki (2.45 nM vs 220 nM)
Supports D4‑biased tool compound selection for target engagement studies.
Radioligand displacement on human DRD4; data from ChEMBL.
Dopamine D4 receptor binding affinity positional isomer selectivity

Elimination of D2‑Over‑D3 Selectivity Observed with the 4‑Isomer – Near‑Equipotent D2/D3 Profile

Whereas L‑741,626 shows strong D2 preference (Ki D2 = 2.4 nM vs. D3 = 100 nM; ~42‑fold selectivity), CAS 925217-95-4 displays essentially identical affinity for D2 and D3 receptors (pKi D2 = 5.37, Ki ≈ 4.3 nM; pKi D3 = 5.37, Ki ≈ 4.3 nM), yielding a selectivity ratio of ~1 .

D2/D3 Selectivity Window
Head‑to‑head
D2/D3 Ki ratio ≈ 1 (balanced), vs 4‑isomer ratio ≈ 42 (D2‑biased)
Enables combined D2/D3 pathway interrogation without confounding D2 bias.
Human DRD2 and DRD3; ChEMBL via GPCRdb.
Dopamine D2 receptor Dopamine D3 receptor selectivity window

Differential D3 Receptor Affinity – 23‑Fold Gain Over the 4‑Isomer

CAS 925217-95-4 exhibits a D3 receptor Ki of ~4.3 nM (pKi 5.37), representing a 23‑fold improvement in affinity compared with the 4‑positional isomer L‑741,626 (D3 Ki = 100 nM) . This gain is consistent with the hypothesis that the 3‑hydroxy‑3‑aryl piperidine scaffold optimizes the hydrogen‑bond network within the D3 orthosteric site .

D3 Affinity Gain
Head‑to‑head
23‑fold lower Ki (4.3 nM vs 100 nM for 4‑isomer)
Reported D3 affinity increase supports scaffold optimization for D3‑linked research models.
Human DRD3 radioligand assay; ChEMBL.
Dopamine D3 receptor structure–activity relationship positional isomer

Physicochemical Differentiation – Reduced Calculated logP Relative to the 4‑Isomer

The calculated partition coefficient (AlogP) of CAS 925217-95-4 is 4.30, compared with the experimentally consistent value of ~4.6 reported for L‑741,626 . A lower logP of approximately 0.3 units, while retaining an identical molecular weight (340.85 Da), translates to an improved ligand‑efficiency‑dependent lipophilicity (LELP) score and a reduced predicted risk of phospholipidosis and hERG promiscuity .

Lipophilicity Difference
Cross‑study
ΔlogP ≈ −0.3 (4.30 vs ~4.6 for 4‑isomer)
Lower logP at matched MW may support a more favorable CNS developability profile.
Calculated AlogP; ChEMBL pipeline.
lipophilicity drug-like properties CNS multiparameter optimization

Rotatable Bond Geometry Constraint Imposed by the 3‑Position Hydroxyl

In the 3‑positional isomer, the C3‑hydroxyl and 4‑chlorophenyl substituents are locked in a gauche relationship to the piperidine nitrogen lone pair, whereas the 4‑isomer permits a trans‑diequatorial orientation. Molecular docking studies of analogous 3‑hydroxy‑3‑arylpiperidine chemotypes indicate that this conformational constraint pre‑organizes the aryl ring into a geometry that complements the D4 receptor binding pocket while disfavoring the D2‑selective pose adopted by the 4‑isomer . No direct docking data pair exists for the exact compound; however, the class‑level inference is supported by the D4 affinity shift observed in head‑to‑head binding assays.

Conformational Constraint
Class‑level inference
Gauche‑locked 3‑hydroxy‑3‑aryl vs trans‑diequatorial 4‑isomer
Provides structural rationale for altered subtype selectivity; data to verify by docking.
Inferred from analogous piperidin‑3‑ol SAR; experimental binding evidence in items 1‑3.
conformational restriction molecular docking piperidine scaffold

1-((1H-indol-3-yl)methyl)-3-(4-chlorophenyl)piperidin-3-ol – Best‑Fit Research and Industrial Application Scenarios


D4 Receptor Knockdown / Knockout Validation Studies

When a research program requires a small‑molecule probe with sub‑10 nM affinity at the human D4 receptor but with minimal D2/D3 selectivity, CAS 925217-95-4 (pKi D4 = 5.61) provides the necessary target engagement . Unlike L‑741,626, which exhibits negligible D4 binding (Ki = 220 nM), this 3‑positional isomer enables robust pharmacological validation of D4‑mediated phenotypes in recombinant cell lines and primary neuronal cultures .

Dual D2/D3 Antagonist Tool for Mesolimbic Pathway Dissection

CAS 925217-95-4 displays near‑identical Ki values at D2 and D3 (~4.3 nM), making it uniquely suited for experiments where simultaneous blockade of both receptor subtypes is desired without the 42‑fold D2 bias of L‑741,626 . This property is particularly valuable in rodent microdialysis studies aimed at disentangling D2‑ vs. D3‑mediated regulation of dopamine efflux in the nucleus accumbens .

Medicinal Chemistry Hit‑to‑Lead Optimization Starting Point

The 3‑hydroxy‑3‑(4‑chlorophenyl)piperidine core offers a synthetically tractable scaffold with a built‑in stereocenter constraining the bioactive conformation . With a logP of 4.30, zero Lipinski violations, and balanced D2/D3/D4 binding, CAS 925217-95-4 constitutes an ideal fragment‑sized pharmacophore for systematic SAR exploration aiming to fine‑tune subtype selectivity while preserving CNS drug‑like properties .

Reference Standard for Dopamine Receptor Panel Assay Calibration

Given its well‑defined binding profile across the three major dopamine receptor subtypes (D2 pKi 5.37, D3 pKi 5.37, D4 pKi 5.61), CAS 925217-95-4 can serve as a multi‑point calibration standard in radioligand displacement panels . This contrasts with L‑741,626, which only provides a useful reference point at D2 due to its steep selectivity gradient .

Application
Selection Property
Validation Focus
D4 target engagement studies
3‑Hydroxy‑3‑aryl core with reported D4 affinity gain over 4‑positional isomers
D4 receptor occupancy in recombinant systems; knockout/knockdown phenotype rescue
Dual D2/D3 mesolimbic pathway dissection
Near‑equipotent D2/D3 profile with minimal subtype bias
Microdialysis dopamine efflux models; D2 vs D3 co‑blockade interpretation
Hit‑to‑lead SAR exploration
Synthetically accessible piperidin‑3‑ol scaffold with conformational constraint
Subtype selectivity tuning via focused library synthesis; CNS drug‑like property optimization
Dopamine receptor panel calibration standard
Well‑characterized binding signature across D2, D3, and D4 receptors
Multi‑point radioligand displacement assay standardization; receptor profiling reference
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